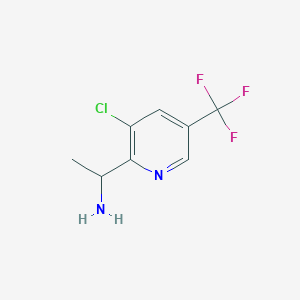

1-(3-chloro-5-(trifluoroMethyl)pyridin-2-yl)ethanaMine

Übersicht

Beschreibung

1-(3-Chloro-5-(trifluoroMethyl)pyridin-2-yl)ethanaMine is an organic compound with the molecular formula C8H8ClF3N2 It is a derivative of pyridine, characterized by the presence of a chloro and trifluoromethyl group on the pyridine ring

Wirkmechanismus

Target of Action

It’s worth noting that trifluoromethylpyridines, a group to which this compound belongs, are widely used in the pharmaceutical and agrochemical industries . They are thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Mode of Action

It’s known that the biological activities of trifluoromethylpyridines are due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

It’s known that trifluoromethylpyridines and their derivatives have found applications in the protection of crops from pests . This suggests that they may interact with biochemical pathways related to pest resistance in crops.

Pharmacokinetics

The compound’s predicted properties include a boiling point of 2457±350 °C and a density of 1429±006 g/cm3 . These properties could potentially impact the compound’s bioavailability.

Result of Action

It’s known that trifluoromethylpyridines and their derivatives have found applications in the protection of crops from pests . This suggests that they may have pest-resistant effects at the molecular and cellular levels.

Action Environment

The compound is recommended to be stored at 2-8°c , suggesting that temperature could potentially influence its stability.

Biochemische Analyse

Biochemical Properties

1-(3-chloro-5-(trifluoroMethyl)pyridin-2-yl)ethanaMine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with certain heterocyclic building blocks . The nature of these interactions often involves binding to active sites or altering the conformation of the biomolecules, thereby influencing their activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can cause changes in the expression of genes involved in metabolic pathways . Additionally, it may impact cellular signaling by interacting with specific receptors or enzymes involved in signal transduction.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been reported to inhibit certain enzymes involved in metabolic processes . This binding interaction can result in changes in gene expression, further influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have indicated that it remains stable under specific storage conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. Research has shown that it can cause dose-dependent changes in metabolic pathways and cellular function . Understanding these dosage effects is essential for determining its therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been found to affect the activity of enzymes involved in fatty acid synthesis . These interactions can lead to changes in metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation in certain tissues can impact its effectiveness and potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloro-5-(trifluoroMethyl)pyridin-2-yl)ethanaMine typically involves the reaction of 2-[3-chloro-5-(trifluoroMethyl)-2-pyridinyl]-acetonitrile with appropriate reagents. One common method includes the reduction of the nitrile group to an amine group using hydrogenation or other reducing agents .

Industrial Production Methods: Industrial production of this compound often employs a one-pot synthesis method, combining nucleophilic substitution and decarboxylation reactions. This approach enhances yield and efficiency, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Chloro-5-(trifluoroMethyl)pyridin-2-yl)ethanaMine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions typically involve the conversion of the nitrile group to an amine group.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrile group yields the corresponding amine, while substitution reactions can yield various derivatives depending on the nucleophile used .

Wissenschaftliche Forschungsanwendungen

1-(3-Chloro-5-(trifluoroMethyl)pyridin-2-yl)ethanaMine has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals

Vergleich Mit ähnlichen Verbindungen

- 2-[3-Chloro-5-(trifluoroMethyl)-2-pyridinyl]-acetonitrile

- 2-Chloro-5-(trifluoromethyl)pyridine

- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine

Uniqueness: 1-(3-Chloro-5-(trifluoroMethyl)pyridin-2-yl)ethanaMine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the development of pharmaceuticals .

Biologische Aktivität

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine, also known by its CAS number 326809-08-9, is a nitrogen-containing heterocyclic compound with potential biological activities. This article explores its pharmacological properties, including its effects on various biological targets, and summarizes relevant research findings.

- Molecular Formula : C8H8ClF3N2

- Molecular Weight : 224.61 g/mol

- IUPAC Name : 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine

- Structure : The compound features a pyridine ring substituted with a chloro and trifluoromethyl group, which may influence its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit various biological activities, including antibacterial, antifungal, and anticancer properties. The following sections summarize specific findings related to the biological activity of this compound.

Antimicrobial Activity

Recent studies have demonstrated that pyridine derivatives exhibit notable antimicrobial properties. For instance, compounds with trifluoromethyl substitutions have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

| Microorganism | Activity (MIC µg/mL) |

|---|---|

| Staphylococcus aureus | 2 |

| Enterococcus faecalis | 2 |

| Escherichia coli | 64 |

| Streptococcus pneumoniae | 4–16 |

This table illustrates the minimum inhibitory concentrations (MIC) of similar compounds, indicating that derivatives of this compound could potentially display similar efficacy against these pathogens .

Anticancer Activity

The anticancer potential of this compound is also noteworthy. In vitro studies have shown that pyridine derivatives can inhibit the growth of various cancer cell lines. For example, compounds with similar structures have been reported to possess IC50 values in the low micromolar range against A549 lung cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (lung cancer) | 2.15 |

| MCF-7 (breast cancer) | Not specified |

The ability to inhibit cancer cell proliferation suggests that further exploration of this compound's structure could lead to the development of new anticancer agents .

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Research has indicated that certain pyridine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission.

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 0.08 |

| Butyrylcholinesterase | 0.1 |

These findings suggest that this compound may possess similar inhibitory properties, making it a candidate for further investigation in neuropharmacology .

Case Studies

Several case studies have highlighted the biological relevance of compounds structurally related to this compound:

-

Study on Antibacterial Properties :

A study focused on the synthesis and evaluation of trifluoromethyl-substituted benzimidazole derivatives found significant antibacterial activity against S. aureus and E. coli, suggesting a promising avenue for developing new antibiotics . -

Anticancer Research :

Research published in a pharmaceutical journal demonstrated that pyridine-based compounds exhibited selective cytotoxicity against various cancer cell lines, supporting the hypothesis that structural modifications can enhance anticancer efficacy . -

Neuroprotective Effects :

A study investigating cholinesterase inhibitors identified several pyridine derivatives as potent inhibitors of AChE and BChE, underlining their potential in treating Alzheimer's disease .

Eigenschaften

IUPAC Name |

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClF3N2/c1-4(13)7-6(9)2-5(3-14-7)8(10,11)12/h2-4H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXYCLYBAZZEUFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.